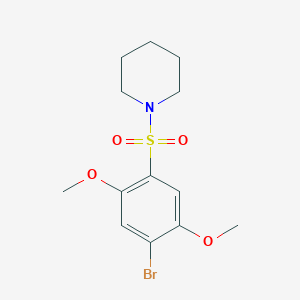
N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide, also known as BDF, is a chemical compound that has gained significant attention in the field of scientific research. BDF is a potent and selective antagonist of the serotonin 5-HT2B receptor, which makes it a valuable tool in studying the role of this receptor in various physiological and pathological processes.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide acts as a potent and selective antagonist of the serotonin 5-HT2B receptor, blocking its activation by serotonin and other ligands. This blockade of the 5-HT2B receptor has been shown to have a variety of effects on cellular signaling pathways, including the inhibition of calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs). These effects are believed to underlie the physiological and pathological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation of cardiac fibroblasts, which are involved in the development of cardiac fibrosis. In vivo studies have shown that this compound can prevent the development of cardiac hypertrophy and fibrosis in animal models of heart disease. This compound has also been shown to have anxiolytic effects in animal models of anxiety.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide has several advantages for use in scientific research. It is a potent and selective antagonist of the serotonin 5-HT2B receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide. One area of interest is the role of the serotonin 5-HT2B receptor in the development of cardiovascular disease. This compound has been shown to have a protective effect on the heart in animal models of heart disease, and further research is needed to determine whether this effect translates to humans. Another area of interest is the use of this compound as a potential treatment for anxiety and depression. This compound has been shown to have anxiolytic effects in animal models of anxiety, and further research is needed to determine whether this effect can be translated to humans. Finally, there is interest in developing more potent and selective antagonists of the serotonin 5-HT2B receptor, which could have even greater utility in scientific research.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been optimized to yield this compound in high purity and yield, making it suitable for use in scientific research.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide has been used extensively in scientific research to study the role of the serotonin 5-HT2B receptor in various physiological and pathological processes. The 5-HT2B receptor is involved in the regulation of mood, behavior, and cardiovascular function, and dysregulation of this receptor has been implicated in several disorders, including depression, anxiety, and cardiovascular disease.
特性
分子式 |
C15H12FNO3 |
|---|---|
分子量 |
273.26 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-2-fluorobenzamide |
InChI |
InChI=1S/C15H12FNO3/c16-12-4-2-1-3-11(12)15(18)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H,17,18) |
InChIキー |
VNHUPIKJHRVQCM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3F |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)










